5-Amino-2-(2,6-dioxo-3-piperidyl)-6-methyl-isoindoline-1,3-dione
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Overview
Description
5-Amino-2-(2,6-dioxo-3-piperidyl)-6-methyl-isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 5-Amino-2-(2,6-dioxo-3-piperidyl)-6-methyl-isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed method involves the reaction of 3-Aminopiperidine-2,6-dione hydrochloride with 4-hydroxyisobenzofuran-1,3-dione in the presence of triethylamine in anhydrous tetrahydrofuran (THF) under reflux conditions for 24 hours . Industrial production methods focus on optimizing reaction conditions to achieve high yields, short reaction periods, and low production costs .
Chemical Reactions Analysis
5-Amino-2-(2,6-dioxo-3-piperidyl)-6-methyl-isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds. Major products formed from these reactions include modified isoindoline-1,3-dione derivatives with different substitution patterns .
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of diverse heterocyclic frameworks . In biology and medicine, it has shown promise as a therapeutic agent due to its ability to interact with specific molecular targets and pathways . Additionally, it is used in the development of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mechanism of Action
The mechanism of action of 5-Amino-2-(2,6-dioxo-3-piperidyl)-6-methyl-isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Amino-2-(2,6-dioxo-3-piperidyl)-6-methyl-isoindoline-1,3-dione is unique due to its specific substitution pattern and chemical reactivity. Similar compounds include other isoindoline-1,3-dione derivatives, such as 4-(amino)-2-(2,6-dioxo(3-piperidyl))-isoindoline-1,3-dione . These compounds share a similar core structure but differ in their substitution patterns and reactivity, leading to distinct applications and properties .
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
5-amino-2-(2,6-dioxopiperidin-3-yl)-6-methylisoindole-1,3-dione |
InChI |
InChI=1S/C14H13N3O4/c1-6-4-7-8(5-9(6)15)14(21)17(13(7)20)10-2-3-11(18)16-12(10)19/h4-5,10H,2-3,15H2,1H3,(H,16,18,19) |
InChI Key |
ICSONVIYYWCEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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